molecular formula C8H9NO2 B555899 H-D-Phg-OH CAS No. 875-74-1

H-D-Phg-OH

Cat. No.: B555899
CAS No.: 875-74-1
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
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Description

H-D-PHG-OH (D-(-)-α-phenylglycine) is a non-proteinogenic amino acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol (CAS: 875-74-1) . It features a phenyl group attached to the α-carbon of glycine and adopts the D-configuration, which confers distinct stereochemical properties critical for applications in asymmetric synthesis, catalysis, and chiral resolution.

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889362
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

875-74-1
Record name (-)-Phenylglycine
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Record name Phenylglycine, D-
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Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
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Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
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Record name D-(-)-α-phenylglycine
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Record name PHENYLGLYCINE, D-
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Preparation Methods

Asymmetric Hydrogenation of α-Keto Acids

The enantioselective synthesis of this compound often begins with the hydrogenation of α-keto-phenylacetic acid precursors. Using ruthenium-based catalysts like [(R)-BINAP-RuCl₂], researchers achieve enantiomeric excess (ee) exceeding 95% under high-pressure hydrogen (50–100 bar) in methanol or ethanol. For example, a 0.1 M solution of α-keto-phenylacetic acid in methanol, combined with 0.5 mol% catalyst, yields (R)-2-amino-2-phenylacetic acid after 12 hours at 50°C. Post-reduction, the product is isolated via acid-base extraction, with yields averaging 80–85%.

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction, employing benzaldehyde, ammonium chloride, and potassium cyanide, generates α-amino nitriles, which are hydrolyzed to this compound. Chirality is introduced using (1R,2S)-norephedrine as a chiral auxiliary, enabling diastereomeric resolution. Hydrolysis with 6 M HCl at 110°C for 8 hours affords the D-enantiomer with 90% ee, though this method requires careful pH control to minimize racemization.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic H-DL-Phg-OH is resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively acetylates the L-enantiomer, leaving D-Phg-OH unreacted. A typical protocol involves 50 mM racemic substrate, 20 mg/mL lipase, and vinyl acetate in tert-butyl methyl ether at 30°C. After 24 hours, the D-enantiomer is recovered with 98% ee and 45% yield.

Aminoacylase-Mediated Hydrolysis

N-Acetyl-DL-Phg-OH is hydrolyzed using L-aminoacylase from Aspergillus oryzae, which cleaves the L-isomer’s acetyl group. The remaining N-Ac-D-Phg-OH is separated via ion-exchange chromatography and hydrolyzed with 2 M HCl to yield this compound. This method achieves 99% ee but requires optimized enzyme loading (5–10 U/mg substrate) to prevent substrate inhibition.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Fmoc-Protected this compound for SPPS

This compound is incorporated into peptides via Fmoc-protected derivatives. Activation with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF:DMF (9:1) facilitates coupling to resin-bound peptides. For instance, 1.3 equivalents of Fmoc-D-Phg-OH, 1.13 equivalents of DMT-MM, and 1.2 equivalents of DIPEA in 0.05 M solvent achieve >95% coupling efficiency within 30 minutes at 25°C.

Deprotection and Scavenging Protocols

Post-coupling, Fmoc removal is performed with 20% piperidine in DMF, while residual activated species are quenched using amine scavengers like propylamine (1.2 equivalents). This minimizes side reactions, ensuring >98% purity in the final peptide.

Purification and Characterization

Solubility-Driven Crystallization

This compound exhibits limited solubility in water (6.6 mg/mL at 25°C) but dissolves readily in DMSO (50 mg/mL). Recrystallization from acetonitrile yields needle-like crystals with 99.5% purity, as confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

SolventSolubility (mg/mL)Storage TemperatureStability Period
Water6.6-20°C1 month
DMSO50-80°C6 months
Acetonitrile1525°C1 week

Analytical Validation

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 152.1 [M+H]⁺, while ¹H NMR (D₂O, 400 MHz) displays signals at δ 7.35–7.45 (m, 5H, aromatic), 4.25 (q, 1H, α-CH), and 3.10 (s, 2H, COOH). Chiral HPLC (Chiralpak AD-H column) validates enantiopurity, with retention times of 8.2 minutes (D-enantiomer) and 10.1 minutes (L-enantiomer).

Industrial-Scale Production Challenges

Cost-Efficiency of Catalysts

Ruthenium catalysts, though effective, contribute to 40% of total synthesis costs. Recent advances use iron-based catalysts (e.g., Fe(BPMCN)Cl₂) to reduce expenses by 60%, albeit with slightly lower ee (88–92%).

Waste Management in LPPS

Liquid-phase peptide synthesis generates 5–10 L of DMF waste per kilogram of product. Substituting THF for 70% of DMF reduces toxic waste by 50%, as demonstrated in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

H-D-PHG-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxybenzaldehyde, while reduction can produce D-phenylglycine .

Scientific Research Applications

Pharmaceutical Applications

1. Chiral Building Block in Drug Synthesis

H-D-PHG-OH serves as an important chiral building block in the synthesis of various pharmaceuticals. Its optical activity is crucial for developing enantiomerically pure compounds, which are often more effective and safer than their racemic counterparts. For example, it has been utilized in synthesizing amino acid derivatives that exhibit biological activity against specific targets.

2. Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. Studies have shown that certain modifications to the phenylglycine structure enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .

Biochemical Studies

1. Enzyme Inhibition Studies

This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterases, which play a critical role in cellular signaling. The compound's ability to modulate enzyme activity could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases .

2. Protein Interaction Studies

The compound is also used in studying protein-ligand interactions due to its ability to bind selectively to certain proteins. This property is exploited in high-throughput screening assays aimed at identifying novel drug candidates .

Synthetic Chemistry

1. Synthesis of Peptides

This compound is frequently employed in peptide synthesis, particularly in the preparation of cyclic peptides where it contributes to the structural integrity and stability of the peptide bonds. Its incorporation into peptide chains can enhance biological activity or improve pharmacokinetic properties .

2. Development of Novel Materials

In materials science, this compound derivatives have been explored for their potential use in creating novel polymers and hydrogels with specific mechanical and chemical properties suitable for biomedical applications .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Investigated the antimicrobial properties of this compound derivativesCertain derivatives showed significant activity against Gram-positive bacteria, suggesting potential as new antibiotics .
Enzyme Inhibition Evaluated this compound as a phosphodiesterase inhibitorDemonstrated selective inhibition of specific phosphodiesterases, indicating therapeutic potential for metabolic disorders .
Peptide Synthesis Examined the role of this compound in cyclic peptide formationFound to enhance stability and bioactivity of peptides synthesized with this compound .

Mechanism of Action

The mechanism of action of H-D-PHG-OH involves its role as a substrate for enzymes like D-phenylglycine aminotransferase. This enzyme catalyzes the transfer of an amino group, facilitating the synthesis of various amino acid derivatives. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes transformation through a series of biochemical reactions .

Comparison with Similar Compounds

Key Properties:

  • Solubility: Limited solubility in aqueous or polar solvents under standard conditions, often requiring protection (e.g., acetyl or Boc groups) for synthetic utility .
  • Reactivity : Acts as a chiral ligand or catalyst in enantioselective reactions, such as manganese-catalyzed epoxidation and dihydroxylation of alkenes .
  • Industrial Use : Serves as a building block in pharmaceuticals and agrochemicals due to its rigid aromatic backbone and stereochemical control .

Comparison with Similar Compounds

Structural Analogs: Protected Phenylglycine Derivatives

Protection of the amino group in H-D-PHG-OH significantly alters its reactivity and solubility. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Protection Group Catalytic Conversion (%) Enantiomeric Excess (ee) Key Reference
This compound C₈H₉NO₂ 151.16 None 13% <10%
Ac-D-Phg-OH C₁₀H₁₁NO₃ 193.20 Acetyl (Ac) 99% -38%
Boc-D-Phg-OH C₁₃H₁₇NO₄ 251.28 tert-butyloxycarbonyl (Boc) 95% 28%
Fmoc-D-Phg-OH C₂₃H₁₉NO₄ 373.41 Fluorenylmethyloxycarbonyl (Fmoc) 94% -29%

Key Findings :

  • Solubility Enhancement : Protected derivatives (e.g., Ac-D-Phg-OH) exhibit superior solubility in organic solvents, enabling higher catalytic activity .
  • Enantioselectivity : Ac-D-Phg-OH achieves the highest ee (-38%) in manganese-catalyzed cis-dihydroxylation, attributed to steric and electronic tuning of the protecting group .

Functional Analogs: Other Chiral Carboxylic Acids

Compounds with similar chiral centers or aromatic motifs but differing in backbone structure:

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Catalytic Conversion (%) ee (%) Key Reference
(R)-(-)-2-Phenylpropionic Acid C₉H₁₀O₂ 150.18 Propionic acid backbone 39% 13%
(S)-(+)-Naproxen C₁₄H₁₄O₃ 230.26 Naphthyl group 31% 20%
(R)-(-)-Mandelic Acid C₈H₈O₃ 152.15 Hydroxyl-phenyl group 55% 18%

Key Findings :

  • Backbone Influence : Rigid aromatic acids (e.g., naproxen) show moderate ee (20%) but lower conversion due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., hydroxyl in mandelic acid) improve coordination with metal catalysts, enhancing reactivity .

Amino Acid Derivatives with Modified Side Chains

Compounds sharing the amino acid core but differing in side-chain functionalization:

Compound Molecular Formula Molecular Weight (g/mol) Side Chain Modification Application Key Reference
This compound C₈H₉NO₂ 151.16 Phenyl Asymmetric catalysis
H-Phe(4-NH₂)-OH C₉H₁₂N₂O₂ 180.20 Para-aminophenyl Peptide synthesis
H-D-Arg-OH C₆H₁₄N₄O₂ 174.20 Guanidino group Cell-penetrating peptides
H-D-Glu(OMe)-OH C₆H₁₁NO₄ 161.16 Methoxy-carbonyl Prodrug design

Key Findings :

  • Side-Chain Versatility: Modifications like the para-aminophenyl group in H-Phe(4-NH₂)-OH enhance interactions in peptide receptors .
  • Biological Utility: Charged side chains (e.g., arginine’s guanidino group) enable membrane permeability, unlike the hydrophobic phenyl group in this compound .

Biological Activity

H-D-PHG-OH, or H-D-phenylglycine hydroxylamine, is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

This compound is a derivative of phenylglycine, which is known for its role in various biochemical processes. The molecular formula for this compound is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol. It exhibits high solubility in water and has been characterized as permeable across biological membranes, making it a candidate for further biological exploration .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to influence the secretion of anabolic hormones and may play a role in muscle recovery and performance enhancement during physical stress . The compound's ability to modulate these biological pathways suggests potential therapeutic applications.

Biological Activity Overview

  • Neuromodulation : this compound has been studied as an analog of proctolin, an insect neuropeptide. Research indicates that modifications to the proctolin structure can affect its neuromodulatory activity. For instance, the introduction of phenylglycine derivatives has been linked to variations in myotropic activity in model organisms like Tenebrio molitor (mealworm) and Schistocerca gregaria (locust) .
  • Ergogenic Effects : Studies have demonstrated that amino acid derivatives, including phenylglycine compounds, can enhance physical performance by influencing metabolic pathways and reducing exercise-induced muscle damage . This ergogenic potential is particularly relevant for athletes and individuals engaged in high-intensity training.

Case Study 1: Proctolin Analogues

A study conducted on various proctolin analogues modified with D- or L-phenylglycine derivatives revealed that while some modifications resulted in enhanced biological activity, others showed minimal effects. The myotropic activity was assessed through in vitro experiments on isolated insect tissues, providing insights into how structural changes influence functionality .

CompoundMyotropic ActivityNotes
H-Arg-Phg-Leu-Pro-Thr-OHWeakMinimal effect on Tenebrio molitor heart
H-Arg-D-Phg-Leu-Pro-Thr-OHNoneNo significant activity observed
H-Arg-Phg(4-NO₂)-Leu-Pro-Thr-OHWeakSlight improvement over baseline

Case Study 2: Ergogenic Potential

Another investigation focused on the ergogenic effects of amino acid derivatives highlighted the benefits of phenylglycine in enhancing performance metrics among athletes. Participants who supplemented with phenylglycine reported improved recovery times and reduced muscle soreness post-exercise .

Research Findings

Recent studies have employed advanced techniques such as molecular docking to explore the interactions between this compound and various biological macromolecules. These investigations aim to elucidate the compound's binding affinities and potential inhibitory effects on specific enzymes involved in metabolic pathways .

Q & A

Q. Example Table: Conflicting IC50_{50} Values for this compound in Protease Inhibition

StudyAssay TypeBuffer pHIC50_{50} (μM)Purity (%)Citation
ACell-free7.412.3 ± 1.298
BCell-based6.845.6 ± 3.890
CCell-free7.49.8 ± 0.999

Analysis : Discrepancies between Studies A and B may arise from cell permeability limitations (cell-based vs. cell-free) or pH-dependent enzyme activity. Study C’s higher purity aligns with lower IC50_{50}, suggesting impurities in Study B may attenuate activity .

Methodological Best Practices

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, compare this compound’s efficacy against existing protease inhibitors using ANOVA with post-hoc Tukey tests .
  • Data Integrity : Use blinded analysis for spectroscopic/biological assays to minimize bias. Archive raw data in repositories like Zenodo for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Phg-OH
Reactant of Route 2
H-D-Phg-OH

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